molecular formula C14H13N B11902513 1-Phenyl-2,3-dihydro-1H-indole CAS No. 25083-11-8

1-Phenyl-2,3-dihydro-1H-indole

Cat. No.: B11902513
CAS No.: 25083-11-8
M. Wt: 195.26 g/mol
InChI Key: GDLZIYHXVZRNOT-UHFFFAOYSA-N
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Description

1-Phenyl-2,3-dihydro-1H-indole is a heterocyclic organic compound that belongs to the indole family. Indoles are significant due to their presence in various natural products and pharmaceuticals. This compound features a phenyl group attached to a dihydroindole structure, making it a versatile molecule in synthetic chemistry and biological research.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Phenyl-2,3-dihydro-1H-indole can be synthesized through several methods. One common approach involves the Fischer indole synthesis, where phenylhydrazine reacts with cyclohexanone in the presence of an acid catalyst like methanesulfonic acid under reflux conditions . This method yields the desired indole derivative in good yield.

Industrial Production Methods: Industrial production of this compound typically involves large-scale Fischer indole synthesis due to its efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity, making it suitable for pharmaceutical and chemical industries.

Chemical Reactions Analysis

Types of Reactions: 1-Phenyl-2,3-dihydro-1H-indole undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding indole derivatives.

    Reduction: Reduction reactions can convert it into more saturated compounds.

    Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide are used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Produces indole-2-carboxylic acid derivatives.

    Reduction: Yields more saturated indoline derivatives.

    Substitution: Forms halogenated indole derivatives.

Scientific Research Applications

1-Phenyl-2,3-dihydro-1H-indole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Phenyl-2,3-dihydro-1H-indole involves its interaction with various molecular targets and pathways. It can bind to specific receptors or enzymes, modulating their activity. For example, indole derivatives are known to interact with estrogen receptors, influencing gene expression and cellular responses . The exact mechanism depends on the specific application and the biological system involved.

Comparison with Similar Compounds

    2-Phenylindole: Shares a similar structure but differs in the position of the phenyl group.

    3-Phenylindole: Another structural isomer with the phenyl group at the third position.

    Indoline: A fully saturated derivative of indole.

Uniqueness: 1-Phenyl-2,3-dihydro-1H-indole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dihydro structure makes it more reactive in certain chemical reactions compared to fully aromatic indoles.

Properties

CAS No.

25083-11-8

Molecular Formula

C14H13N

Molecular Weight

195.26 g/mol

IUPAC Name

1-phenyl-2,3-dihydroindole

InChI

InChI=1S/C14H13N/c1-2-7-13(8-3-1)15-11-10-12-6-4-5-9-14(12)15/h1-9H,10-11H2

InChI Key

GDLZIYHXVZRNOT-UHFFFAOYSA-N

Canonical SMILES

C1CN(C2=CC=CC=C21)C3=CC=CC=C3

Origin of Product

United States

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